molecular formula C8H6BrN3O B13869650 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No.: B13869650
M. Wt: 240.06 g/mol
InChI Key: URKBBACKFJKEJB-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves the bromination of pyrrolo[2,3-c]pyridine followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.

    1H-pyrrolo[2,3-c]pyridine-2-carboxamide: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide: Chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

Uniqueness

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-5-2-11-3-7-4(5)1-6(12-7)8(10)13/h1-3,12H,(H2,10,13)

InChI Key

URKBBACKFJKEJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)C(=O)N

Origin of Product

United States

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